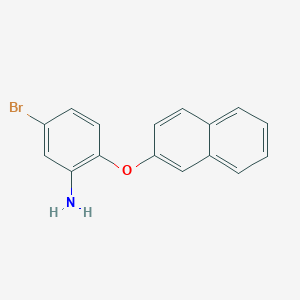

5-Bromo-2-(2-naphthyloxy)aniline

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-naphthyloxy)aniline typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-2-(2-naphthyloxy)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones.

Aplicaciones Científicas De Investigación

5-Bromo-2-(2-naphthyloxy)aniline is an organic compound with the molecular formula and a molecular weight of 314.18 g/mol. It features a bromine atom at the 5-position of the aniline ring and a naphthyloxy group at the 2-position. This unique structure gives it distinct chemical properties and makes it applicable in medicinal chemistry and materials science.

Applications

- Medicinal Chemistry this compound serves as a building block in the synthesis of various medicinal compounds. Research indicates that it has potential biological activity, especially in enzyme inhibition and modulation of protein interactions. Its structural characteristics allow it to interact with biological targets, making it a candidate for pharmacological studies. Studies on its interactions with biological molecules suggest it may act as an inhibitor or modulator of specific enzymes, which is crucial for potential therapeutic applications in diseases where such enzymes play a critical role.

- Organic Synthesis 2-(2-Naphthyloxy)aniline, which is structurally related, is used in organic synthesis to construct complex molecular structures. It acts as a building block for creating diverse heterocyclic compounds. The compound undergoes various organic reactions, including nucleophilic substitution and coupling reactions, under controlled conditions to ensure the formation of the desired products. The application of 2-(2-Naphthyloxy)aniline in organic synthesis has resulted in the formation of numerous heterocyclic compounds with high specificity, selectivity, efficiency, and high quality.

- Proteomics 2-(2-Naphthyloxy)aniline is utilized in proteomics research for studying protein interactions and functions. It is particularly useful in synthesizing probes for protein labeling and detection. The compound is conjugated to biomolecules or fluorescent tags to create specific probes that bind to target proteins and are used in assays like Western blotting or mass spectrometry to analyze protein expression and post-translational modifications. The application of 2-(2-Naphthyloxy)aniline in proteomics has facilitated the identification and quantification of proteins, providing insights into cellular processes and disease mechanisms.

- Pharmacology In pharmacology, 2-(2-Naphthyloxy)aniline is explored for its potential as a modulator of enzyme activity, particularly matrix metalloproteinases (MMPs), which play a role in tissue remodeling and disease progression. It is used to synthesize inhibitors that target specific MMPs and are tested in vitro and in vivo to assess their efficacy and selectivity. Research has shown that 2-(2-Naphthyloxy)aniline-derived MMP inhibitors possess antioxidative activity, which could be beneficial in conditions characterized by oxidative stress and inflammation.

- Heterocyclic Chemistry 2-(2-Naphthyloxy)aniline is a valuable building block in the synthesis of heterocycles, which are core structures in many pharmaceuticals and agrochemicals. The compound is involved in multicomponent reactions to construct heterocyclic frameworks, and these reactions often require precise control over reaction conditions to achieve the desired selectivity and yield. The versatility of 2-(2-Naphthyloxy)aniline in forming heterocycles has been demonstrated in numerous studies, leading to the development of compounds with significant biological activity.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(2-naphthyloxy)aniline involves its interaction with specific molecular targets.

Comparación Con Compuestos Similares

- 5-Bromo-2-methylaniline

- 2-Naphthylamine

- 2-Naphthol

Comparison: 5-Bromo-2-(2-naphthyloxy)aniline is unique due to the presence of both a bromine atom and a naphthyloxy group, which confer specific chemical properties and reactivity. Compared to similar compounds, it offers a distinct combination of functional groups that make it valuable in specialized research applications .

Actividad Biológica

5-Bromo-2-(2-naphthyloxy)aniline, with the molecular formula C₁₆H₁₂BrNO and a molecular weight of 314.18 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound features a bromine atom at the 5-position of the aniline ring and a naphthyloxy group at the 2-position, which significantly influences its chemical properties and biological interactions.

Chemical Structure and Properties

The unique structure of this compound allows it to interact with various biological targets, making it a candidate for pharmacological studies. Its structural characteristics include:

- Bromine Atom : Enhances lipophilicity and potential enzyme interaction.

- Naphthyloxy Group : Contributes to its ability to modulate protein interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes, which is crucial for therapeutic applications targeting diseases where such enzymes play a critical role.

- Protein Interaction Modulation : The compound's structural features allow it to interact with various proteins, potentially altering their functions and pathways involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Enzyme Interaction Studies :

- A study conducted on enzyme inhibition revealed that this compound could inhibit cholesteryl ester transfer protein (CETP), which is implicated in lipid metabolism and cardiovascular diseases. This inhibition may lead to beneficial changes in lipid profiles, reducing low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels .

- Proteomics Research :

-

Therapeutic Potential :

- The compound's potential as a therapeutic agent has been highlighted in research focusing on neurodegenerative diseases such as Alzheimer's. Its ability to inhibit histone deacetylases (HDACs) suggests that it could play a role in epigenetic regulation, offering new avenues for treatment strategies .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-2-(1-naphthyloxy)aniline | C₁₆H₁₂BrNO | Similar structure but different naphthyloxy position. |

| 5-Fluoro-2-(1-naphthyloxy)aniline | C₁₆H₁₂FNO | Contains fluorine instead of bromine, affecting reactivity. |

| 5-Bromo-2-(2,4-dimethylphenoxy)aniline | C₁₄H₁₄BrNO | Different phenoxy group, influencing biological activity. |

This table illustrates how the unique combination of bromine and naphthyloxy groups in this compound contributes to its distinct biological properties compared to its analogs.

Propiedades

IUPAC Name |

5-bromo-2-naphthalen-2-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c17-13-6-8-16(15(18)10-13)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGXSLCQIVAUAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.